An In-depth Technical Guide to Tris(trimethylsilyl) phosphate (CAS 10497-05-9)
An In-depth Technical Guide to Tris(trimethylsilyl) phosphate (CAS 10497-05-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organosilicon compound with significant applications in modern chemistry and materials science. This document details its physicochemical properties, synthesis protocols, reactivity, and primary applications, with a focus on its role in enhancing the performance of energy storage systems.
Physicochemical Properties
Tris(trimethylsilyl) phosphate is a colorless liquid characterized by the chemical formula C₉H₂₇O₄PSi₃.[1][2] It is an organosilicon derivative of phosphoric acid where the three hydroxyl groups are replaced by trimethylsilyl (B98337) groups.[3][4] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 10497-05-9 | [2][4] |
| Molecular Formula | C₉H₂₇O₄PSi₃ | [1][2][4] |
| Molecular Weight | 314.54 g/mol | [2][5] |
| Appearance | Colorless, clear liquid | [1][6] |
| Melting Point | 2–4 °C | [2][3][6] |
| Boiling Point | 228–229 °C @ 720-760 mmHg85–87 °C @ 4 Torr | [1][2][3][6] |
| Density | 0.945–0.959 g/cm³ @ 25 °C | [1][2][3][6] |
| Refractive Index (n20/D) | 1.409 | [3][6] |
| Flash Point | 13–24 °C (closed cup) | [1][6] |
| Water Solubility | Reacts rapidly with moisture and water | [5] |
| InChIKey | QJMMCGKXBZVAEI-UHFFFAOYSA-N | [2][6] |
| Canonical SMILES | O=P(O--INVALID-LINK--(C)C)(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C | [2][6] |
Synthesis Protocols
The synthesis of Tris(trimethylsilyl) phosphate can be achieved through several methods. The following protocols are based on established laboratory procedures.
Protocol 2.1: Synthesis from Trimethylchlorosilane
This method involves the reaction of trimethylchlorosilane with ammonium (B1175870) dihydrogen phosphate.
-
Materials:
-
Trimethylchlorosilane (352 g, 3.24 mol)
-
Ammonium dihydrogen phosphate (115 g, 1 mol)
-
Three-necked flask (1000 ml) equipped with a reflux condenser and thermometer
-
Stirring apparatus
-
Vacuum distillation setup
-
Exhaust gas absorption device (for HCl)
-
-
Procedure:
-
Combine trimethylchlorosilane and ammonium dihydrogen phosphate in the three-necked flask.
-
Heat the mixture to 78 °C while stirring continuously for 3 hours.[7]
-
During the reaction, hydrogen chloride gas is generated and should be neutralized using an exhaust gas absorption device.[7]
-
After the reaction period, allow the mixture to cool and then filter it to separate the solid byproducts.
-
The resulting filtrate is crude Tris(trimethylsilyl) phosphate.
-
Purify the crude product via vacuum distillation, collecting the fraction that distills at 125–128 °C / 30 mmHg.[7]
-
This procedure typically yields approximately 282 g (89.6%) of pure Tris(trimethylsilyl) phosphate.[7]
-
Protocol 2.2: Synthesis from Hexamethyldisilazane (B44280)
This alternative method utilizes hexamethyldisilazane, which reacts with ammonium dihydrogen phosphate to produce TMSP and ammonia (B1221849) as the only byproduct.
-
Materials:
-
Hexamethyldisilazane
-
Ammonium dihydrogen phosphate
-
Reactor vessel with heating and stirring capabilities
-
Distillation apparatus
-
Ammonia gas absorption system
-
-
Procedure:
-
Add hexamethyldisilazane and ammonium dihydrogen phosphate to the reactor. A molar ratio of 1.5:1 to 1.8:1 (hexamethyldisilazane:ammonium dihydrogen phosphate) is recommended.[8]
-
Heat the reaction mixture to a temperature between 80–160 °C and stir for 2–5 hours.[8][9]
-
Ammonia gas is released during the reaction and should be absorbed by water.[9]
-
Upon completion, the crude product is purified by rectification, preferably via vacuum distillation, to yield high-purity Tris(trimethylsilyl) phosphate.[9]
-
Applications in Research and Development
While TMSP has applications as a reagent in organic synthesis, its most prominent and extensively studied role is as a functional electrolyte additive in advanced battery systems.[10]
-
Lithium-Ion Batteries (LIBs): TMSP is recognized as an effective additive for improving the performance of high-voltage LIBs.[11] It helps to form a stable, dense solid electrolyte interface (SEI) on cathode materials, particularly high-voltage cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂ and NMC811.[1][6][12] This protective layer enhances electrochemical stability, prolongs cycle life, and improves performance at elevated temperatures by suppressing electrolyte decomposition.[1][13][14]
-
Sodium-Ion Batteries (SIBs): In SIBs, which use NaPF₆/carbonate electrolytes, TMSP acts as a multifunctional additive. It effectively scavenges water molecules, inhibiting the hydrolysis of NaPF₆ and the subsequent formation of acidic compounds that degrade battery performance.[15] This leads to the formation of thinner, more uniform, and inorganic-rich interphases on both the cathode and anode, resulting in excellent cycling performance.[15]
-
Organic Synthesis: The labile phosphorus-silicon bonds in TMSP make it a useful reagent. It can be cleaved by various nucleophiles, such as alkali-metal fluorides and acetates, to yield the corresponding trimethylsilyl esters.[3][5]
Reactivity and Mechanism of Action
The beneficial effects of TMSP in battery electrolytes stem from its specific chemical reactivity, primarily its ability to act as a scavenger for detrimental species within the electrolyte.
4.1. HF and Water Scavenging
In Li-ion and Na-ion batteries using hexafluorophosphate (B91526) salts (LiPF₆ or NaPF₆), trace amounts of water can lead to salt hydrolysis, producing hydrofluoric acid (HF). HF is highly corrosive and contributes significantly to electrode degradation and overall performance decay.[15][16] TMSP effectively neutralizes both water and HF.[11][15][16] The trimethylsilyl groups readily react with HF to form stable fluorotrimethylsilane (B1212599) (Me₃SiF) and silylated phosphate byproducts, preventing the acidification of the electrolyte.[16]
4.2. Reactivity with Lewis Bases
TMSP also reacts with other Lewis bases commonly found in Li-ion cells, such as water, hydroxide (B78521) (OH⁻), and methoxide.[17] This reaction proceeds in a stepwise fashion, where the trimethylsilyl (TMS) groups are sequentially detached from the central phosphate. This process effectively scavenges Lewis bases that would otherwise trigger electrolyte solvent decomposition.[17]
Experimental Protocol: Evaluating TMSP in a Li-Ion Cell
This protocol describes a typical experiment to evaluate the effect of TMSP on the cycling performance of a high-voltage cathode material at elevated temperatures.
-
Objective: To determine the impact of TMSP as an electrolyte additive on the capacity retention of a LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/Graphite (B72142) full cell at 60 °C.
-
Materials & Equipment:
-
NMC811 cathode and graphite anode
-
Celgard separator
-
Baseline electrolyte: 1 M LiPF₆ in ethylene (B1197577) carbonate/dimethyl carbonate (EC/DMC)
-
Tris(trimethylsilyl) phosphate (CAS 10497-05-9)
-
Coin cell components (CR2032)
-
Glovebox with an argon atmosphere
-
Battery cycler
-
Electrochemical Impedance Spectroscopy (EIS) analyzer
-
Thermostatic chamber
-
-
Procedure:
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare two electrolyte solutions:
-
Baseline: 1 M LiPF₆ in EC/DMC.
-
TMSP Electrolyte: Add 2 wt% TMSP to the baseline electrolyte and mix thoroughly.[12]
-
-
Cell Assembly: Assemble NMC811/graphite coin cells (CR2032) in the glovebox using the baseline and TMSP electrolytes.
-
Formation Cycling: Perform initial formation cycles at room temperature. For example, cycle the cells for 2-3 cycles at a C/10 rate (where 1C corresponds to a full charge/discharge in one hour) within a voltage window of 3.0–4.3 V.[13]
-
High-Temperature Cycling: Place the cells in a thermostatic chamber set to 60 °C.[14]
-
Cycle the cells at a 1C rate for 50-100 cycles, recording the charge and discharge capacity for each cycle.[13]
-
Electrochemical Analysis:
-
Periodically (e.g., after 1, 10, and 50 cycles), perform EIS measurements on the cells to analyze the growth of interfacial impedance.[13]
-
Compare the capacity retention (percentage of initial capacity remaining) and Coulombic efficiency of the cells with and without the TMSP additive.
-
-
Post-Mortem Analysis (Optional): Disassemble the cells after cycling to characterize the electrode surfaces using techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the SEI layer.
-
Safety and Handling
Tris(trimethylsilyl) phosphate is a flammable liquid and should be handled with care.[6]
-
Hazards: Flammable liquid (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions: Keep away from heat, sparks, and open flames (P210). Wear protective gloves and eye protection. Use in a well-ventilated area.[6]
-
Storage: Store under an inert gas (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C.[5] It is sensitive to moisture.[5]
References
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- 5. Tris(trimethylsilyl) Phosphate , ≥97.0% , 10497-05-9 - CookeChem [cookechem.com]
- 6. トリス(トリメチルシリル)ホスフェート ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tris(trimethylsilyl)phosphate synthesis - chemicalbook [chemicalbook.com]
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- 9. CN101870711B - Synthesis method of tris(trimethylsilyl) phosphate - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
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